

Cross-validation of different analytical methods for Terizidone quantification

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A Comparative Guide to Analytical Methods for Terizidone Quantification

This guide provides a detailed comparison of various analytical methods for the quantification of **Terizidone**, a second-line anti-tuberculosis drug. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of validated analytical techniques to assist in the selection of the most appropriate method for their specific needs.

Quantitative Data Summary

The performance of different analytical methods for **Terizidone** quantification is summarized in the tables below. These tables provide a comparative overview of key validation parameters, allowing for an objective assessment of each method's capabilities.

Table 1: Comparison of High-Performance Liquid Chromatography (HPLC) Methods for **Terizidone** Quantification



Parameter	HPLC-UV Method 1	HPLC-UV Method 2	RP-HPLC Method
Matrix	Plasma	Pharmaceutical Dosage Forms	Pharmaceutical Formulations
Linearity Range	3.125 - 200 μg/mL[1] [2]	20 - 82 μg/mL[3]	50.0 - 800.0 μg/mL[4]
Coefficient of Determination (R²)	0.9988 - 0.9999[1][2]	0.9993[3]	> 0.999[4]
Accuracy (% Recovery)	107% (mean)[1][2]	Not explicitly stated	98.0 - 102.0% (for assay)[4]
Precision (%RSD)	< 15% (inter- and intra-day)[1][2]	Not explicitly stated	< 2% (repeatability and intermediate)
Limit of Detection (LOD)	0.78 μg/mL[2][5][6]	1.52 μg/mL[3]	13.49 μg/mL[4]
Limit of Quantification (LOQ)	3.125 μg/mL[2][5][6]	4.62 μg/mL[3]	44.95 μg/mL[4]
Internal Standard	Propranolol[1][2]	Not used	Not used

Table 2: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Vis Spectrophotometry Methods for **Terizidone** Quantification



Parameter	LC-MS/MS Method (for Cycloserine*)	UV-Vis Spectrophotometry Method
Matrix	Human Plasma[7]	Capsule Dosage Form[8]
Linearity Range	0.01 - 50 μg/mL[5]	4 - 12 μg/mL[8]
Coefficient of Determination (R²)	0.9994[5][6]	> 0.999
Accuracy (% Recovery)	98.7 - 117.3%[6]	98.5 - 101.5%
Precision (%RSD)	Intra-day: 10.2%, Inter-day: 7.3%[5][6]	< 2%
Limit of Detection (LOD)	0.004 μg/mL[5][6]	Not explicitly stated
Limit of Quantification (LOQ)	0.01 μg/mL[5][6]	Not explicitly stated
Internal Standard	Not used[7]	Not applicable

^{*}Note: **Terizidone** is a prodrug of cycloserine. In biological matrices, the quantification of its active metabolite, cycloserine, is often performed.[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Terizidone in Plasma[1][2]

- Sample Preparation: **Terizidone** is extracted from plasma via protein precipitation using a mixture of acetonitrile and methanol (1:1, v/v).
- Chromatographic Conditions:
 - Column: Supelco Discovery® HS C18 (150 × 4.6 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
 - Internal Standard: Propranolol.



o Detection: UV detector.

Total Run Time: 18 minutes.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Simultaneous Quantification of Terizidone and Pyridoxine[4][10]

- Sample Preparation: Stock solutions are prepared by dissolving the compounds in a 50:50
 v/v acetonitrile:ultrapure water solution.
- Chromatographic Conditions:
 - Column: Discovery® C18 (150 × 4.6 mm, 5 μm).[4][10]
 - Mobile Phase: Isocratic mobile phase consisting of ultrapure water and acetonitrile
 (30:70% v/v), with 1 mL of glacial acetic acid added to the mixture.[4][10]
 - Flow Rate: 0.5 mL/min from 0 to 4 min, then increased to 1.5 mL/min from 4.1 to 8 min.[4]
 - Detection: UV detector at 260 nm.[4][10]
 - Injection Volume: 10 μL.[4]
 - Run Time: 8 minutes.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Cycloserine (Terizidone's Metabolite) in Human Plasma[6][7]

- Sample Preparation: Protein precipitation extraction followed by derivatization.
- Chromatographic Conditions:
 - Column: Gemini NX C18 (50 x 2.0 mm, 5μ).[7]



Mobile Phase: Isocratic mobile phase containing acetonitrile, water, and formic acid
 (30:69.9:0.1, v/v/v).[7]

Flow Rate: 300 μL/min.[7]

Detection: Tandem mass spectrometry (MS/MS).

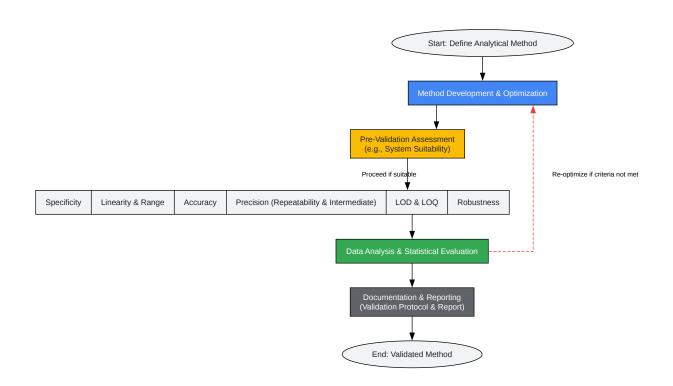
UV-Vis Spectrophotometry for Terizidone in Capsule Dosage Form[8]

- Sample Preparation: The capsule powder equivalent to 100 mg of **terizidone** is accurately weighed, transferred to a 100 ml volumetric flask, and diluted with 0.1 N NaOH. The solution is then filtered.
- Spectrophotometric Conditions:
 - Instrument: Shimadzu UV-1800 UV-Visible spectrophotometer.
 - Analysis Methods: Area Under Curve (AUC) and first-order derivative spectrophotometry.
 - Wavelength Range for AUC: 258.50 nm to 267.50 nm.

Methodology Visualization

The following diagrams illustrate the general workflow for the validation of an analytical method and the cross-validation process.

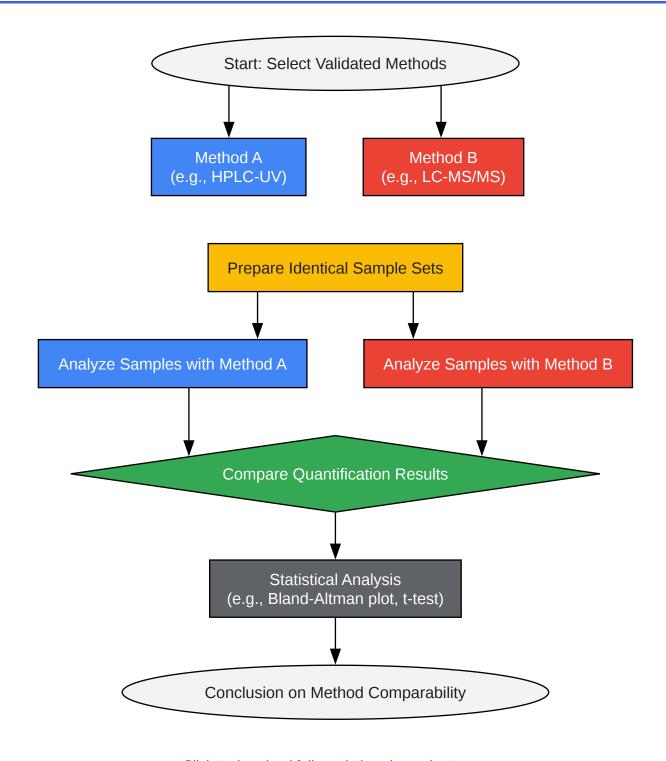




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Caption: General workflow for analytical method validation.





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Caption: Workflow for cross-validation of two analytical methods.

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